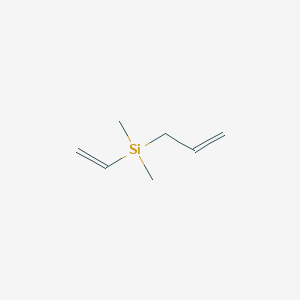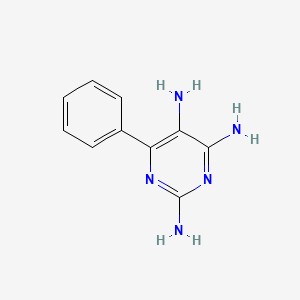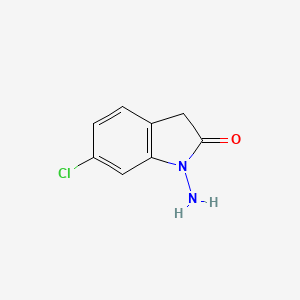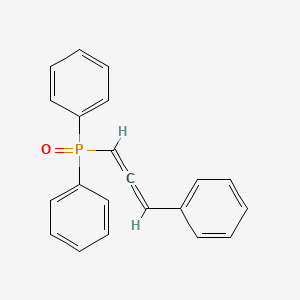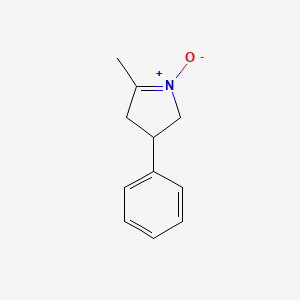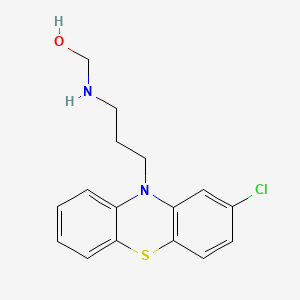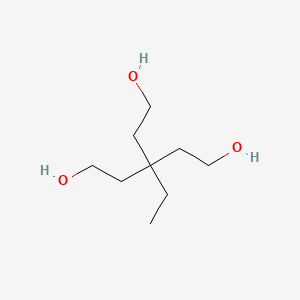
3-Ethyl-3-(2-hydroxyethyl)pentane-1,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-3-(2-hydroxyethyl)pentane-1,5-diol is an organic compound with the molecular formula C9H20O3 It is a branched diol, meaning it contains two hydroxyl groups (-OH) attached to a carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-(2-hydroxyethyl)pentane-1,5-diol can be achieved through several methods. One common approach involves the reaction of 3-ethylpentane-1,5-diol with ethylene oxide under basic conditions. The reaction typically proceeds as follows:
Starting Material: 3-ethylpentane-1,5-diol
Reagent: Ethylene oxide
Catalyst: Sodium hydroxide (NaOH)
Solvent: Water or an organic solvent like tetrahydrofuran (THF)
Reaction Conditions: The reaction is carried out at a temperature of 50-70°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-3-(2-hydroxyethyl)pentane-1,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
Oxidation: Formation of 3-ethyl-3-(2-oxoethyl)pentane-1,5-dione or 3-ethyl-3-(2-carboxyethyl)pentane-1,5-diol.
Reduction: Formation of 3-ethyl-3-(2-hydroxyethyl)pentane or 3-ethylpentane-1,5-diol.
Substitution: Formation of 3-ethyl-3-(2-chloroethyl)pentane-1,5-diol or 3-ethyl-3-(2-aminoethyl)pentane-1,5-diol.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-3-(2-hydroxyethyl)pentane-1,5-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Wirkmechanismus
The mechanism of action of 3-Ethyl-3-(2-hydroxyethyl)pentane-1,5-diol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Hydroxyethyl)pentane-1,5-diol: Similar structure but lacks the ethyl group at the third carbon.
3-Ethylpentane-1,5-diol: Similar structure but lacks the hydroxyethyl group.
1,5-Pentanediol: A simpler diol with a straight-chain structure.
Uniqueness
3-Ethyl-3-(2-hydroxyethyl)pentane-1,5-diol is unique due to the presence of both an ethyl group and a hydroxyethyl group, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
18733-05-6 |
|---|---|
Molekularformel |
C9H20O3 |
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
3-ethyl-3-(2-hydroxyethyl)pentane-1,5-diol |
InChI |
InChI=1S/C9H20O3/c1-2-9(3-6-10,4-7-11)5-8-12/h10-12H,2-8H2,1H3 |
InChI-Schlüssel |
XDBVUAKSGMWTOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCO)(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


diphenyl-lambda~5~-phosphane](/img/structure/B14714432.png)
